molecular formula C13H10N2O3S B1407757 Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-71-6

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1407757
CAS No.: 1537184-71-6
M. Wt: 274.3 g/mol
InChI Key: CYBIPXCTJVMGHI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate reflects its complex heterocyclic structure composed of multiple fused ring systems. According to International Union of Pure and Applied Chemistry conventions, the compound's name precisely describes the connectivity between the benzene, thiophene, and pyrimidine rings, with specific positional indicators for functional group attachments. The molecular formula of this compound, while not explicitly stated in the available literature, can be deduced from its structural components and molecular weight of 274.30 grams per mole. The compound exists under multiple synonymous designations, including ethyl 4-oxo-3H-benzothiolo[2,3-d]pyrimidine-6-carboxylate, which reflects its tautomeric nature and alternative representation of the hydroxyl group as a keto form.

The structural framework consists of a benzothieno ring system fused to a pyrimidine nucleus, creating a tricyclic aromatic scaffold. The numbering system follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the pyrimidine nitrogen atoms are assigned positions based on their relative positions within the fused system. The hydroxyl group occupies position 4 of the pyrimidine ring, while the ethyl carboxylate substituent is located at position 6 of the benzothieno portion. This specific substitution pattern significantly influences the compound's chemical reactivity and potential for intermolecular interactions. The presence of both electron-donating and electron-withdrawing groups creates a unique electronic environment that affects the compound's stability and chemical behavior.

Database entries, including those in PubChem, provide standardized InChI and SMILES representations that encode the complete structural information of the molecule. These computational representations facilitate structural searches and enable researchers to identify related compounds within chemical databases. The compound's creation date in PubChem database records indicates its relatively recent identification and characterization, suggesting ongoing research interest in this particular structural motif. The molecular architecture demonstrates the complexity achievable through the combination of multiple heterocyclic systems, creating opportunities for diverse chemical modifications and functional group transformations.

Crystallographic Characterization and X-ray Diffraction Studies

X-ray diffraction techniques provide the most definitive method for determining the precise three-dimensional structure of ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate in the solid state. X-ray diffraction occurs due to elastic scattering when there is no change in the energy of the waves, and the resulting diffraction pattern provides detailed information about atomic positions and bond lengths. While specific crystallographic data for this exact compound were not found in the available literature, the broader family of thienopyrimidine compounds has been extensively studied using X-ray crystallography to elucidate their structural characteristics. The technique exploits X-ray diffraction to determine the arrangement of atoms in materials, providing crucial insights into molecular geometry and intermolecular interactions.

Crystallographic studies of related thienopyrimidine derivatives have revealed important structural features that likely apply to ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate. These studies typically examine bond lengths, bond angles, and dihedral angles within the fused ring system, providing quantitative measures of molecular geometry. The planarity of the heterocyclic core is often a critical factor in determining the compound's electronic properties and potential for π-π stacking interactions in the solid state. X-ray diffraction data also reveal information about hydrogen bonding patterns, which are particularly relevant for compounds containing hydroxyl groups and carboxylate functionalities.

The crystallographic characterization process involves growing suitable single crystals of the compound, which can be challenging for complex heterocyclic molecules due to their potential for polymorphism and varying solubility characteristics. Once appropriate crystals are obtained, X-ray diffraction measurements provide electron density maps that allow for the precise determination of atomic positions. The quality of crystallographic data depends on factors such as crystal size, structural disorder, and the presence of solvent molecules in the crystal lattice. For thienopyrimidine compounds, particular attention is paid to the orientation of substituent groups and their influence on the overall molecular conformation.

Advanced crystallographic techniques, including synchrotron X-ray sources, provide enhanced resolution and enable the study of smaller crystals or those with lower crystalline quality. These high-brightness sources offer improved data collection capabilities for complex heterocyclic compounds. The resulting structural information from X-ray diffraction studies forms the foundation for understanding structure-activity relationships and guides the design of related compounds with enhanced properties. Computational validation of crystallographic structures through density functional theory calculations provides additional confidence in the experimental results and helps explain observed structural features.

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate represents a fundamental aspect of its chemical identity, particularly given the presence of the hydroxyl group at position 4 of the pyrimidine ring. Tautomerism in pyrimidine derivatives has been extensively studied due to its biological and genetic implications, as different tautomeric forms can exhibit distinct chemical and biological properties. The compound can exist in multiple tautomeric forms, primarily involving the equilibrium between the 4-hydroxy form and the corresponding 4-oxo tautomer, which is reflected in its alternative nomenclature as ethyl 4-oxo-3H-benzothiolo[2,3-d]pyrimidine-6-carboxylate.

The keto-enol tautomerism observed in this compound involves the migration of a hydrogen atom between the hydroxyl oxygen and an adjacent nitrogen atom in the pyrimidine ring. This process is facilitated by the aromatic nature of the heterocyclic system, which can stabilize both tautomeric forms through resonance delocalization. The relative stability of each tautomeric form depends on various factors, including solvent effects, temperature, and the presence of hydrogen bonding interactions. In solution, the equilibrium between tautomeric forms can be influenced by the polarity of the solvent and the ability to form intermolecular hydrogen bonds.

Quantum chemical calculations have provided valuable insights into the energetics of tautomeric equilibria in pyrimidine derivatives, revealing that certain tautomeric forms may be favored in specific environments. The aromatic stabilization of the pyrimidine ring system contributes to the overall stability of both tautomeric forms, though subtle differences in energy can lead to preferential adoption of one form over another. Nuclear magnetic resonance spectroscopy serves as a powerful tool for studying tautomeric equilibria in solution, as different tautomers exhibit distinct spectroscopic signatures that can be used to determine their relative populations.

The resonance stabilization mechanisms operating in ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate involve electron delocalization across the entire tricyclic system. The extended π-electron system allows for multiple resonance contributors, each contributing to the overall stability of the molecule. The fusion of the benzene ring with the thieno[2,3-d]pyrimidine core creates an extended aromatic system that enhances resonance stabilization compared to simpler pyrimidine derivatives. This extended conjugation also influences the electronic properties of the molecule, affecting its absorption spectra and chemical reactivity.

Comparative Analysis with Thieno[2,3-d]pyrimidine Isomers

The structural relationship between ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate and other thieno[2,3-d]pyrimidine isomers provides important insights into structure-property relationships within this class of compounds. Three primary isomeric forms of thienopyrimidines exist: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, each differing in the manner of ring fusion between the thiophene and pyrimidine components. These isomeric differences significantly impact the electronic properties, chemical reactivity, and potential biological activities of the resulting compounds.

Topological resonance energy calculations have demonstrated that thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine exhibit approximately 20% greater aromaticity compared to thieno[3,4-d]pyrimidine. This difference in aromatic character affects the stability and reactivity of compounds based on these scaffolds. The higher aromaticity of thieno[2,3-d]pyrimidine derivatives, such as the compound under study, contributes to their enhanced stability and may influence their biological activity profiles. The aromatic stabilization arises from the optimal overlap of π-orbitals in the fused ring system, which is more favorable in the [2,3-d] and [3,2-d] isomers compared to the [3,4-d] variant.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy separation varies among the different thienopyrimidine isomers, with thieno[3,4-d]pyrimidine showing a smaller energy gap, indicating higher reactivity. This finding suggests that compounds based on the thieno[2,3-d]pyrimidine scaffold, including ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate, may exhibit greater chemical stability under normal conditions. The reduced reactivity associated with larger Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gaps can be advantageous for pharmaceutical applications where metabolic stability is desired.

Structural comparisons reveal that the benzene ring fusion in ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate creates an extended aromatic system that distinguishes it from simpler thieno[2,3-d]pyrimidine derivatives. This extended conjugation affects the electronic distribution throughout the molecule and may enhance its ability to participate in π-π stacking interactions. The additional benzene ring also provides additional sites for chemical modification, expanding the potential for structure-activity relationship studies and derivative synthesis.

The comparative analysis extends to biological activity profiles, where different thienopyrimidine isomers have demonstrated varying degrees of anti-infective, anticancer, and other pharmacological activities. The specific substitution pattern and ring fusion mode in ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate represents a unique structural motif within this family of compounds. Understanding these structural relationships provides a foundation for predicting properties and designing related compounds with tailored characteristics for specific applications.

Properties

IUPAC Name

ethyl 4-oxo-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h3-6H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBIPXCTJVMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Cyclization of Thiophene Derivatives with Pyrimidine Precursors

a. Cyclization of 3,5-Diethyl 2-Amino-4,5,6,7-tetrahydro-l-benzothiophene-3,5-dicarboxylate

This route involves reacting a thiophene derivative bearing amino and ester functionalities with formamidine acetate under high-temperature conditions:

  • Reaction Conditions:

    • Solvent: Formamide (150 mL)
    • Temperature: 180°C
    • Atmosphere: Inert (Nitrogen)
    • Duration: 4 hours
  • Procedure:

    • Dissolve 3,5-diethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3,5-dicarboxylate in formamide.
    • Add formamidine acetate and stir at 180°C under nitrogen for 4 hours.
    • After cooling, dilute with ethyl acetate, wash with water and brine, dry, and concentrate.
    • Purify via silica gel chromatography using ethyl acetate/petroleum ether (1:4) to isolate the target compound as a yellow solid with a yield of approximately 55%.

b. Synthesis from 2-Amino-4-isopropylthiophene-3-carboxylate

  • Reaction Conditions:
    • Reagents: Ethyl isocyanate, sodium hydroxide in ethanol
    • Procedure:
      • Convert the amino ester to a thiourea intermediate with ethyl isocyanate.
      • Cyclize with sodium hydroxide in ethanol, leading to the formation of the pyrimidine ring.

Annulation Strategies Using Thiophene with Vicinal Functional Groups

a. Reaction of Thiophene Derivatives with Isocyanates and Isothiocyanates

  • Method:
    • Thiophene derivatives bearing vicinal amino ester groups react with phenyl isothiocyanate or phenyl isocyanate in the presence of triethylamine (TEA) at reflux.
    • Cyclization occurs in ethanolic sodium ethoxide, leading to thieno[2,3-d]pyrimidinone derivatives.
    • For example, reacting 3,5-diethyl 2-amino-4-methylthiophene-3-carboxylate with phenyl isothiocyanate yields the corresponding thiourea, which cyclizes to the pyrimidine.

b. Use of Formamide as a Cyclization Medium

  • Procedure:
    • Reacting amino thiophene derivatives with formamide at elevated temperatures (around 180°C) facilitates cyclization to the pyrimidine core, often with high yields (~70-80%).

Functionalization via Nucleophilic Substitution and Cyclization with Nitriles

  • Reaction with Nitriles:

    • Nitrile derivatives such as chloroacetonitrile or aryl nitriles are reacted with amino thiophene derivatives under reflux conditions, often in the presence of acids or bases, to form intermediates that cyclize into the desired thienopyrimidine.
  • Example:

    • Interaction of 2-amino-4,5-dimethylthiophene-3-carbonitrile with chloroacetonitrile in dioxane with HCl yields 2-chloromethyl derivatives, which cyclize upon treatment with sodium hydroxide.

Use of Carbon Disulfide and Related Reagents

  • Method:
    • Thiophene derivatives are treated with carbon disulfide in aqueous sodium hydroxide, forming dithiocarbamate intermediates.
    • Subsequent cyclization yields thieno[2,3-d]pyrimidine-2,4-dithiones.

Green and Environmentally Friendly Approaches

Recent advances emphasize greener methods, such as microwave-assisted synthesis, mechanochemistry, and the use of eco-friendly solvents like ethanol and formamide. These methods often result in higher yields (up to 96%), shorter reaction times (as low as 3 minutes), and milder conditions, aligning with principles of green chemistry.

Data Summary Table: Preparation Methods

Method Starting Materials Reagents & Conditions Key Features Yield (%) References
Cyclization of thiophene derivatives with formamidine 3,5-Diethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3,5-dicarboxylate Formamide, 180°C, 4h High temperature, direct cyclization 55
Reaction with isocyanates/isothiocyanates Thiophene amino esters TEA, reflux, ethanol/ethoxide Reversible addition, cyclization 70-75
Nucleophilic substitution with nitriles 2-Amino-4,5-dimethylthiophene-3-carbonitrile Acid/base reflux Formation of chloromethyl intermediates 73-86
Treatment with carbon disulfide Thiophene derivatives NaOH, CS₂ Dithiocarbamate formation 50-80
Green synthesis via microwave Various thiophene derivatives Microwave, eco-solvents Short reaction time, high yield Up to 96

Research Findings & Notes

  • The synthesis of Ethyl 4-hydroxybenzothieno-[2,3-d]pyrimidine-6-carboxylate is versatile, with methods adaptable to environmentally friendly conditions, notably microwave-assisted techniques.
  • Cyclization reactions are often facilitated by nucleophilic attack of amino groups on activated nitrile or isothiocyanate intermediates.
  • Use of formamide and ethanol as solvents reduces environmental impact while maintaining high yields.
  • The choice of starting thiophene derivatives with vicinal amino, nitrile, or carboxamido groups is crucial for efficient cyclization into the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Anti-Cancer Research

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate exhibits significant anti-cancer potential. Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through mechanisms that require further elucidation .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
T-47D15PI3K inhibition
MCF-720Apoptosis induction
A54925Cell cycle arrest

Interaction Studies

Preliminary interaction studies suggest that this compound may target specific receptors or enzymes involved in cancer pathways. Molecular docking studies indicate that it may bind effectively to the active sites of PI3K isoforms, which are crucial in cancer signaling pathways .

Table 2: PI3K Inhibition Activity

Compound IDPI3Kα % InhibitionPI3Kβ % InhibitionPI3Kγ % Inhibition
IIIa376270
IIIb303933
IIIc233323

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of thieno-pyrimidine precursors with ethyl esters. The synthesis pathway often includes steps such as cyclization and functional group modifications to enhance biological activity .

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of this compound on T-47D breast cancer cells. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways and inhibits the PI3K/Akt signaling pathway .

Case Study 2: Drug Design and Optimization

In another research project focused on drug design, derivatives of this compound were synthesized to improve solubility and bioavailability. These derivatives were tested for their cytotoxicity against various cancer cell lines and showed enhanced activity compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include variations in substituents, fused ring systems, and oxidation states. Below is a comparative analysis:

Compound Substituents/Ring System Molecular Formula Molecular Weight Key Features
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate 4-OH, benzo[4,5] fused ring C₁₃H₁₀N₂O₃S 274.30 Aromatic benzo ring enhances π-stacking; hydroxyl group enables hydrogen bonding.
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate 4-Cl, benzo[4,5] fused ring C₁₃H₉ClN₂O₂S 292.75 Chlorine substituent increases electrophilicity; potential for nucleophilic substitution.
Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate 4-OH, partially saturated benzo ring (tetrahydro) C₁₃H₁₄N₂O₃S 278.33 Reduced aromaticity due to tetrahydro ring; increased solubility in polar solvents.
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate 4-NHPh, 5-Me C₁₆H₁₆N₄O₂S 344.40 Amino group facilitates hydrogen bonding; phenyl substitution enhances lipophilicity.
Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate 4-Cl, 5-Me C₁₀H₉ClN₂O₂S 256.71 Compact structure; chloro and methyl groups enhance stability under acidic conditions.

Physical and Spectral Properties

  • Melting Points: Ethyl 4-hydroxybenzo[...]: Not explicitly reported, but analogues like Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate melt at 170–172°C . Chloro derivatives (e.g., Ethyl 4-chloro-5-methylthieno[...]) have higher melting points (174–176°C) due to stronger intermolecular forces .
  • IR/NMR Data : Hydroxyl groups show broad IR peaks near 3200–3500 cm⁻¹ , while carbonyl (ester) groups absorb at 1720–1740 cm⁻¹ . Chloro substituents exhibit characteristic C-Cl stretches at 600–800 cm⁻¹ .

Key Research Findings

Substituent Effects :

  • Hydroxyl groups enhance solubility and hydrogen-bonding interactions but reduce metabolic stability.
  • Chloro and methyl groups improve lipophilicity and bioavailability .

Biological Trade-offs : While the hydroxyl group may limit membrane permeability, it enhances target specificity in enzyme inhibition .

Data Tables

Table 1: Comparative Physicochemical Properties

Property Ethyl 4-hydroxybenzo[...] Ethyl 4-chlorobenzo[...] Ethyl 5-methyl-4-(phenylamino)[...]
Molecular Weight 274.30 292.75 344.40
LogP (Predicted) 2.1 3.0 3.8
Hydrogen Bond Donors 1 0 2
Rotatable Bonds 4 4 6

Biological Activity

Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fused ring system comprising a benzene ring, a thiophene ring, and a pyrimidine ring, along with functional groups such as hydroxyl and ester groups. These structural elements contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

  • Cytotoxicity :
    • This compound has been shown to exhibit cytotoxic effects on various cell lines. It interacts with cellular proteins and enzymes, leading to inhibition of cell proliferation and induction of apoptosis in specific cell types .
  • Anti-inflammatory Properties :
    • The compound has demonstrated anti-inflammatory activity by inhibiting the activation of NF-κB and MAPK signaling pathways in macrophages. In vivo studies have shown that it can reduce swelling in rat paw models, indicating potential for treating inflammatory conditions .
  • Antiproliferative Effects :
    • Research indicates that this compound can depolymerize microtubules at certain concentrations, affecting cellular proliferation. For instance, it has been evaluated for its antiproliferative potency in cancer cell lines, showing significant inhibition of growth .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Interaction : The compound binds to specific enzymes and receptors, altering their conformation and activity. This binding can lead to either inhibition or activation of enzymatic functions depending on the target.
  • Cytokine Secretion Modulation : It has been observed to significantly inhibit the secretion of inflammatory cytokines such as TNF-α and IL-6 in macrophages following treatment. This action is crucial in mitigating inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces apoptosis in certain cell lines
Anti-inflammatoryInhibits NF-κB and MAPK pathways
AntiproliferativeCauses microtubule depolymerization

Detailed Research Findings

  • Cytotoxicity Assay :
    • In vitro studies using MTT assays indicated that the compound maintains high cell viability at concentrations up to 160 μM, suggesting low toxicity under certain conditions .
  • Inflammatory Cytokine Secretion :
    • ELISA assays demonstrated significant inhibition of TNF-α and IL-6 secretion at a concentration of 10 μM, with compounds structurally similar to this compound showing comparable efficacy to established anti-inflammatory drugs like Indomethacin .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents at specific positions on the thienopyrimidine scaffold have been linked to enhanced anti-inflammatory activity. For example, introducing electron-donating groups improved the inhibitory effects on cytokine production .

Q & A

Advanced Research Question

  • Molecular docking : Predict binding modes to targets like TrmD or M4 receptors. For example, benzylamide derivatives show favorable π-π interactions in TrmD active sites .
  • QSAR models : Correlate logP values with antimicrobial activity to prioritize hydrophobic analogs .

What purification techniques are effective for isolating this compound?

Basic Research Question

  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane (1:4 to 1:1) .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95%) .
  • Azeotropic drying : Toluene evaporation to remove residual TFA after microwave reactions .

How do reaction solvents impact the synthesis of thieno[2,3-d]pyrimidine derivatives?

Basic Research Question

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may decompose heat-sensitive intermediates .
  • Ethanolic solutions : Ideal for hydrazine reactions, yielding hydrazono derivatives .
  • Toluene : Effective for azeotropic drying post-microwave synthesis .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Gloves and goggles due to potential irritancy (no explicit hazard data, but analogous compounds require caution) .
  • Ventilation : Avoid inhalation during reactions with volatile acids (e.g., TFA) .
  • Waste disposal : Neutralize acidic byproducts before disposal .

How can researchers address low yields in multi-step syntheses?

Advanced Research Question

  • Intermediate monitoring : Use TLC or LCMS to identify bottlenecks (e.g., incomplete Boc deprotection) .
  • Catalytic additives : Pd/C or ZnCl2 to accelerate cyclization steps .
  • Temperature control : Precise heating (e.g., oil baths) to avoid side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

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